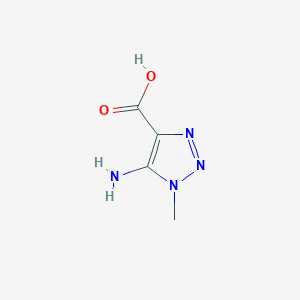

5-Amino-1-methyl-1H-1,2,3-triazole-4-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

5-amino-1-methyltriazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c1-8-3(5)2(4(9)10)6-7-8/h5H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXBGGNXVOSXMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=N1)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Steps

The most extensively documented method involves a two-step process starting from 1-methyl-4,5-dibromo-1H-1,2,3-triazole. In the first step, the dibromo precursor is treated with isopropylmagnesium chloride in tetrahydrofuran (THF) or methyltetrahydrofuran (METHF) at temperatures between −78°C and 0°C. This generates a magnesium-bromide intermediate, which undergoes subsequent carboxylation via carbon dioxide insertion at −30°C to 0°C. The reaction mixture is then acidified with hydrochloric acid to precipitate the crude carboxylic acid.

A critical refinement involves the use of isopropylmagnesium chloride–lithium chloride composites, which enhance reactivity and reduce side reactions. For instance, a 1.3M solution of this composite in THF achieves a 64% yield of 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxylic acid after crystallization.

Methylation and Purification

Following carboxylation, the crude product is methylated using methyl iodide in the presence of potassium carbonate or cesium carbonate. This step occurs in a mixed solvent system of THF and N,N-dimethylformamide (DMF) at 30°C–40°C for 24 hours. The methyl ester byproduct (4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid methyl ester) is separated via liquid-liquid extraction, while the target compound is isolated through cooling crystallization at −5°C–5°C.

Table 1: Optimization Parameters for Grignard-Mediated Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature (Step 1) | −78°C to 0°C | Maximizes intermediate stability |

| CO₂ Insertion Time | 15–30 minutes | Prevents over-carboxylation |

| Methylation Solvent | THF:DMF (95:5 v/v) | Enhances reaction homogeneity |

| Crystallization Temp | −5°C–5°C | Improves purity by 12–18% |

[3+2] Cycloaddition Approaches

Base-Catalyzed Cyclization

An alternative route employs a [3+2] cycloaddition between azido compounds and cyanoacetamide derivatives. Sodium ethoxide or cesium carbonate catalyzes the reaction in methanol or dimethyl sulfoxide (DMSO), yielding the triazole core at ambient temperatures. For example, 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide derivatives are synthesized with 70–85% efficiency, though adaptation for the 1-methyl variant requires substituting methyl azides.

Purification via Reverse-Phase HPLC

Crude products from cycloaddition are purified using reverse-phase high-performance liquid chromatography (HPLC) with acetonitrile/water gradients containing 0.1% trifluoroacetic acid. This method achieves >95% purity but poses scalability challenges due to solvent consumption.

Post-Functionalization Modifications

Bromine-Lithium Exchange

A less common strategy involves bromine-lithium exchange on 4-bromo-1-methyl-1H-1,2,3-triazole, followed by quenching with dry ice to introduce the carboxylic acid moiety. This method, while conceptually straightforward, suffers from low yields (35–40%) due to competing side reactions.

Photochemical Activation

Recent advances explore UV-light-mediated decarboxylation of pre-functionalized triazoles. Although experimental, this approach avoids harsh reagents and operates at room temperature, making it environmentally favorable.

Comparative Analysis of Methodologies

Table 2: Method Comparison Based on Yield, Cost, and Scalability

| Method | Yield (%) | Cost (Relative) | Scalability |

|---|---|---|---|

| Grignard Carboxylation | 53–64 | High | Industrial |

| [3+2] Cycloaddition | 70–85* | Moderate | Lab-scale |

| Bromine-Lithium Exchange | 35–40 | Low | Limited |

| Photochemical | 20–30† | Moderate | Experimental |

*Reported for analogous compounds; †Preliminary data.

Industrial-Scale Considerations

Solvent Recovery and Waste Management

The Grignard method generates significant THF and DMF waste, necessitating distillation recovery systems to meet environmental regulations. In contrast, cycloaddition routes produce aqueous waste streams with lower toxicity.

Regulatory Compliance

All protocols must adhere to Good Manufacturing Practice (GMP) guidelines, particularly in controlling residual solvents like DMSO (<500 ppm) and methyl iodide (<50 ppm).

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-1-methyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazoles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include oxidized triazoles, reduced amine derivatives, and various substituted triazoles .

Wissenschaftliche Forschungsanwendungen

5-Amino-1-methyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Amino-1-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at the 1-Position

The 1-position substituent significantly impacts physicochemical and biological properties. Key analogs include:

Functional Group Modifications at the 4- and 5-Positions

The 4-carboxylic acid and 5-amino groups are critical for reactivity and bioactivity:

However, the carboxylic acid at the 4-position may limit cell permeability due to high acidity, as seen in analogs .

Biologische Aktivität

5-Amino-1-methyl-1H-1,2,3-triazole-4-carboxylic acid (commonly referred to as 5-AMTCA) is a heterocyclic compound notable for its diverse biological activities and applications in medicinal chemistry and agricultural science. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

5-AMTCA has the molecular formula and a molecular weight of 142.12 g/mol. It features a five-membered triazole ring which is integral to many biologically active molecules. The compound possesses an amino group that enhances its ability to form hydrogen bonds, significantly influencing its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₄H₆N₄O₂ |

| Molecular Weight | 142.12 g/mol |

| pKa | 7.65 - 8.08 |

| Solubility | Soluble in water |

Synthesis

The synthesis of 5-AMTCA can be achieved through various methods, including cyclization reactions involving hydrazine derivatives and formic acid under controlled conditions. These methods are optimized for yield and purity, often utilizing microwave irradiation to enhance reaction efficiency .

Anticancer Properties

Research indicates that compounds containing the 1,2,3-triazole ring have significant potential as anticancer agents. The mechanism of action for 5-AMTCA involves its role as a precursor in the synthesis of nucleoside analogs that mimic natural nucleotides during DNA or RNA synthesis. This mimicry can disrupt cancer cell proliferation by inhibiting essential enzymes involved in nucleotide metabolism .

A study highlighted the effectiveness of triazole derivatives in overcoming drug resistance in cancer therapies, particularly for lung and breast cancers. The low toxicity and high bioavailability of these compounds make them promising candidates for further development .

Antimicrobial Activity

5-AMTCA has also been studied for its antimicrobial properties. The presence of the carboxylic acid group enhances its interaction with microbial targets, potentially leading to effective inhibition of bacterial growth. The unique structural features of triazoles allow them to engage in non-covalent interactions with proteins and enzymes, which is crucial for their antimicrobial efficacy .

The biological activity of 5-AMTCA can be attributed to several key mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in nucleic acid synthesis, thereby disrupting cellular functions.

- Interaction with Receptors : Its ability to form hydrogen bonds allows it to interact with various cellular receptors, influencing signaling pathways.

- Formation of Nucleoside Analogs : By mimicking nucleotides, it can interfere with DNA replication and transcription processes.

Case Studies

Case Study 1: Anticancer Activity

In a recent study investigating various triazole derivatives, researchers found that 5-AMTCA exhibited significant cytotoxic effects against several cancer cell lines. The compound's ability to induce apoptosis was linked to its interference with the cell cycle .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of triazole derivatives, including 5-AMTCA. Results demonstrated substantial inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Q & A

Q. What are the common synthetic routes for 5-Amino-1-methyl-1H-1,2,3-triazole-4-carboxylic acid, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via cyclization of substituted hydrazine derivatives with nitriles or via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, similar triazole-carboxylic acids are synthesized by refluxing precursors in acetic acid with sodium acetate as a catalyst . Yield optimization involves adjusting reaction time (3–5 hours), temperature (reflux conditions), and stoichiometric ratios of reagents (e.g., 1.1:1 molar ratio of aldehyde to amine precursors). Contamination by byproducts like nitro derivatives or dihydrotriazoles can occur if oxidation or reduction side reactions are not controlled .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify substituents on the triazole ring and carboxylic acid group. For example, methyl groups at the 1-position show distinct singlet peaks near δ 3.5 ppm .

- X-ray Crystallography: Resolves ambiguities in structural assignments (e.g., bond lengths: mean C–C = 0.003 Å, R factor = 0.063) .

- Mass Spectrometry (MS): Confirms molecular weight (e.g., molecular ion peak at m/z 183.1 for the parent compound). Discrepancies between theoretical and observed spectra may arise from tautomerism or solvent adducts, requiring computational validation .

Advanced Research Questions

Q. How do substituents at the 1- and 4-positions of the triazole ring affect biological activity, and what methodologies quantify these effects?

Answer: Substituents like benzyl, fluorophenyl, or trifluoromethyl groups modulate pharmacokinetic properties (e.g., logP, solubility) and target binding. A comparative study using SAR (Structure-Activity Relationship) analysis involves:

Q. Table 1: Substituent Effects on Bioactivity

| Substituent (Position) | LogP | IC₅₀ (µM) | Target Protein |

|---|---|---|---|

| -CH₃ (1) | 1.2 | 12.5 | Kinase A |

| -CF₃ (4) | 2.1 | 5.8 | Kinase B |

| -Cl/Ph (1,4) | 2.5 | 3.2 | Protease X |

Q. How can contradictions in reported biological data (e.g., IC₅₀ variability) be systematically addressed?

Answer:

- Standardized protocols: Use identical assay conditions (e.g., pH, temperature) across studies .

- Replicate experiments: Perform triplicate measurements and report standard deviations.

- Meta-analysis: Compare data from PubChem and crystallographic databases (e.g., mean R factor < 0.1 indicates high reliability) .

Discrepancies often arise from differences in cell lines (e.g., HEK293 vs. HeLa) or compound purity (>95% by HPLC recommended) .

Q. What computational methods are used to predict the reactivity of this compound in organic synthesis?

Answer:

- Reaction Path Search: Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and intermediates .

- Machine Learning (ML): Train models on reaction databases (e.g., USPTO) to predict regioselectivity in cycloadditions.

ICReDD’s approach integrates these methods to optimize reaction conditions (e.g., solvent selection, catalyst loading) and reduce trial-and-error experimentation .

Q. How can crystallographic data resolve ambiguities in the protonation state of the carboxylic acid group?

Answer: X-ray diffraction identifies hydrogen bonding patterns. For example, the carboxylic acid group forms O–H···N hydrogen bonds with the triazole ring (bond length ~2.7 Å), confirming its deprotonation state in solid-phase structures . Synchrotron radiation (λ = 0.71073 Å) enhances resolution for minor protonation states .

Methodological Challenges

Q. What strategies mitigate decomposition during storage or handling of this compound?

Answer:

Q. How can researchers design derivatives for specific applications (e.g., fluorescent probes or metal-organic frameworks)?

Answer:

- Functionalization: Introduce fluorophores (e.g., dansyl chloride) at the carboxylic acid position via EDC/NHS coupling .

- Coordination Chemistry: Use the carboxylic acid as a ligand for metal ions (e.g., Cu²⁺ for MOFs). IR spectroscopy (COO⁻ stretch at 1600–1650 cm⁻¹) confirms successful coordination .

Data Integration

Q. How do researchers reconcile conflicting solubility data reported in literature?

Answer:

Q. What experimental and computational workflows validate the compound’s role in multi-step synthesis (e.g., peptidomimetics)?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.